2-(4-Bromomethyl-phenyl)-thiazole-5-carboxylic acid
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Overview
Description
2-(4-Bromomethyl-phenyl)-thiazole-5-carboxylic acid is an organic compound that features a thiazole ring substituted with a bromomethyl-phenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromomethyl-phenyl)-thiazole-5-carboxylic acid typically involves multiple steps. One common method starts with the bromination of 4-methylbenzyl alcohol to produce 4-bromomethylbenzyl alcohol. This intermediate is then reacted with thiazole-5-carboxylic acid under specific conditions to yield the target compound. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-efficiency, yield, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromomethyl-phenyl)-thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can engage in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiazole derivatives, while oxidation and reduction can produce different oxidation states of the compound .
Scientific Research Applications
2-(4-Bromomethyl-phenyl)-thiazole-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and antimicrobial properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(4-Bromomethyl-phenyl)-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function. The thiazole ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromomethyl-phenyl)propionic acid
- 4-(Bromomethyl)phenylacetic acid
- 2-(4-Bromophenyl)propionic acid
Uniqueness
2-(4-Bromomethyl-phenyl)-thiazole-5-carboxylic acid is unique due to the presence of both the thiazole ring and the bromomethyl-phenyl group. This combination imparts specific chemical and biological properties that are not found in the similar compounds listed above. The thiazole ring, in particular, provides additional sites for chemical modification and interaction with biological targets, enhancing its versatility in various applications .
Properties
Molecular Formula |
C11H8BrNO2S |
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Molecular Weight |
298.16 g/mol |
IUPAC Name |
2-[4-(bromomethyl)phenyl]-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C11H8BrNO2S/c12-5-7-1-3-8(4-2-7)10-13-6-9(16-10)11(14)15/h1-4,6H,5H2,(H,14,15) |
InChI Key |
ZXLOWPNPXGIUHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CBr)C2=NC=C(S2)C(=O)O |
Origin of Product |
United States |
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